6-(Methoxyamino)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyamino group at the 6th position and two amino groups at the 2nd and 4th positions of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with methoxyamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by methoxyamino and amino groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyamino group to an amino group.
Substitution: The triazine ring can undergo substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The methoxyamino group can form covalent bonds with nucleophilic centers in enzymes and DNA, leading to inhibition of enzyme activity and interference with DNA replication. This makes it a potential candidate for anticancer and antimicrobial applications.
Comparison with Similar Compounds
6-Amino-1,3,5-triazine-2,4-diamine: Lacks the methoxyamino group and has different reactivity and applications.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a chlorine atom instead of a methoxyamino group, leading to different chemical properties and uses.
6-Methoxy-1,3,5-triazine-2,4-diamine: Similar but lacks the amino group at the 4th position.
Uniqueness: The presence of both methoxyamino and amino groups in 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine provides unique reactivity and versatility in chemical synthesis. Its ability to interact with biological molecules makes it a valuable compound in medicinal chemistry and agrochemical industries.
Properties
CAS No. |
89619-91-0 |
---|---|
Molecular Formula |
C4H8N6O |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-N-methoxy-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H8N6O/c1-11-10-4-8-2(5)7-3(6)9-4/h1H3,(H5,5,6,7,8,9,10) |
InChI Key |
BLRJSXFWDNMKQT-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.